REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[C:11]2[NH:12][C:13]3[C:18]([C:10]=2[CH:9]=[CH:8][N:7]=1)=[CH:17][CH:16]=[CH:15][CH:14]=3)=O)C.CC(C[AlH]CC(C)C)C>C(Cl)Cl>[C:6]1([CH:4]=[O:3])[C:11]2[NH:12][C:13]3[C:18](=[CH:17][CH:16]=[CH:15][CH:14]=3)[C:10]=2[CH:9]=[CH:8][N:7]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=NC=CC2=C1NC1=CC=CC=C21
|
Name
|
|
Quantity
|
36 mL
|
Type
|
reactant
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-50 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at −50° C. for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched by sequential addition of methanol (14.0 mL) and 10% NaOH (10 mL) at −50° C
|
Type
|
STIRRING
|
Details
|
Then the mixture was stirred at ambient temperature for an additional 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The precipitates were removed by filtration through Celite
|
Type
|
WASH
|
Details
|
washed with CHCl3-methanol (10:1)
|
Type
|
WASH
|
Details
|
The combined filtrates were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The product was purified by chromatography on silica gel (2-20% methanol/CH2Cl2)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=NC=CC=2C3=CC=CC=C3NC12)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.46 g | |
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |